

Aumolertinib: An In-Depth Analysis of its In Vitro Kinase Selectivity Profile

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Compound of Interest

Compound Name: Aumolertinib

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Introduction

Aumolertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations.[1][2] As a covalent inhibitor, it forms an irreversible bond with the ATP-binding site of the EGFR kinase domain, leading to potent and sustained inhibition of downstream signaling pathways.[3] This technical guide provides a detailed overview of the in vitro kinase selectivity profile of **Aumolertinib**, focusing on its activity against various EGFR mutations. It also outlines the experimental methodologies used for its characterization and visualizes key biological and experimental processes.

While this guide provides a thorough analysis of **Aumolertinib**'s activity against its intended target, EGFR, a comprehensive kinome scan against a broad panel of kinases is not publicly available in the reviewed literature. Such data is crucial for a complete understanding of its off-target effects and overall selectivity.

Data Presentation: Kinase Inhibition Profile

The in vitro kinase activity of **Aumolertinib** has been primarily characterized against wild-type (WT) EGFR and a range of clinically relevant EGFR mutations. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[4]

Kinase Target	IC50 (nmol/L)	Reference
EGFR WT	>1000	[4]
EGFR L858R	0.84	[4]
EGFR Ex19del	1.25	[4]
EGFR L861Q	1.53	[4]
EGFR D761Y	8.93	[4]
EGFR L747S	10.45	[4]
EGFR G719A	82.80	[4]

Data extracted from "Antitumor activity of **aumolertinib**, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations".[4]

The data clearly indicates that **Aumolertinib** is highly selective for mutant forms of EGFR, particularly the common L858R and Ex19del mutations, as well as several uncommon mutations, while exhibiting significantly lower activity against wild-type EGFR.[4] This selectivity profile is a key characteristic of third-generation EGFR TKIs, designed to minimize the dose-limiting toxicities associated with the inhibition of wild-type EGFR in healthy tissues.[4]

Experimental Protocols

The determination of the in vitro kinase selectivity profile of **Aumolertinib** relies on robust and sensitive biochemical assays. The primary method cited for generating the IC50 data is a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Inhibition Assay

Principle: This assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate. It utilizes a long-lifetime lanthanide chelate (e.g., Europium) as the FRET donor and a fluorescently labeled acceptor (e.g., a phospho-specific antibody or a phosphate-binding molecule) that recognizes the phosphorylated substrate. When the substrate is phosphorylated by the kinase, the donor and acceptor are brought into close

proximity, allowing for FRET to occur upon excitation of the donor. The resulting FRET signal is proportional to the extent of substrate phosphorylation. The IC₅₀ value is determined by measuring the concentration of the inhibitor (**Aumolertinib**) required to reduce the FRET signal by 50%.

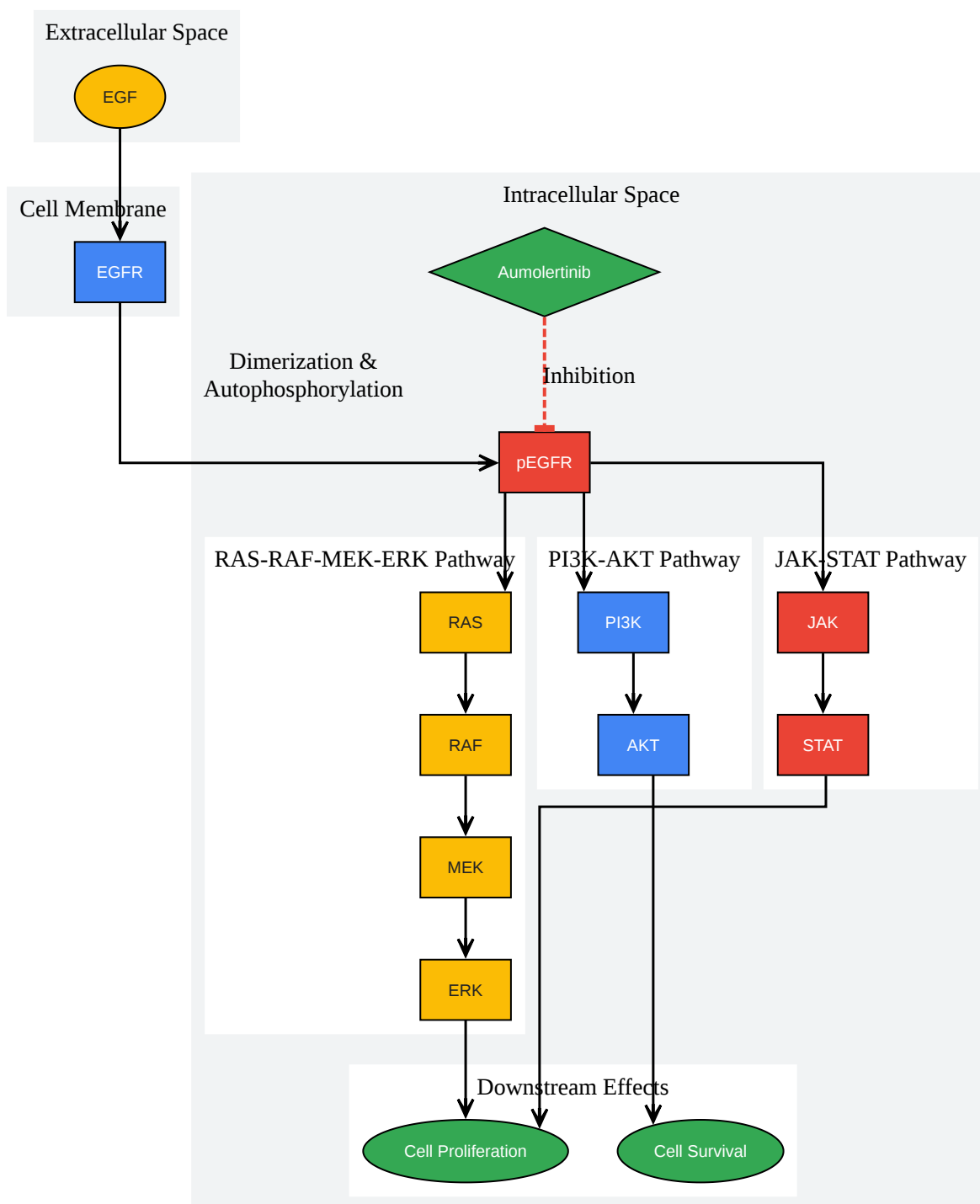
Generalized Protocol for IC₅₀ Determination:

- Reagent Preparation:
 - Prepare a stock solution of **Aumolertinib** in a suitable solvent (e.g., DMSO).
 - Prepare serial dilutions of **Aumolertinib** to create a concentration gradient.
 - Prepare the kinase reaction buffer containing a suitable buffer (e.g., HEPES), MgCl₂, and other necessary co-factors.
 - Prepare solutions of the specific EGFR kinase, the substrate peptide, and ATP.
 - Prepare the detection reagents, including the Europium-labeled antibody (donor) and the acceptor fluorophore.
- Kinase Reaction:
 - In a microplate (e.g., 384-well), add the EGFR kinase and the serially diluted **Aumolertinib** or vehicle control (DMSO).
 - Incubate for a defined period to allow for inhibitor binding.
 - Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
 - Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 30°C) for a specific duration to allow for substrate phosphorylation.
- Detection:
 - Stop the kinase reaction by adding a solution containing EDTA.
 - Add the detection reagents (Europium-labeled antibody and acceptor fluorophore).

- Incubate to allow for the binding of the detection reagents to the phosphorylated substrate.
- Data Acquisition:
 - Measure the time-resolved fluorescence signal on a compatible plate reader. The reader will excite the donor (e.g., at 340 nm) and measure the emission from both the donor (e.g., at 615 nm) and the acceptor (e.g., at 665 nm) after a time delay.
 - The ratio of the acceptor to donor emission is calculated to determine the FRET signal.
- Data Analysis:
 - Plot the FRET signal against the logarithm of the **Aumolertinib** concentration.
 - Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Mandatory Visualizations

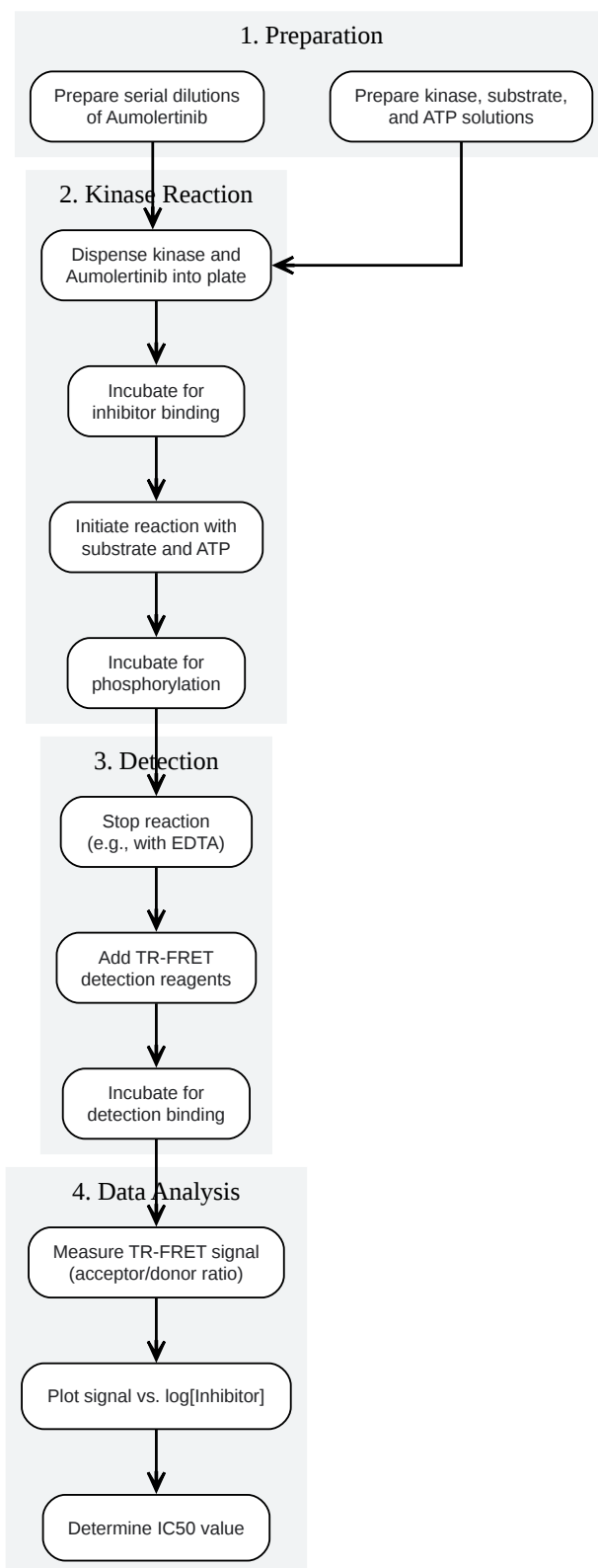
EGFR Signaling Pathway and Aumolertinib Inhibition



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Caption: EGFR signaling pathway and the point of inhibition by **Aumolertinib**.

Experimental Workflow for TR-FRET Kinase Inhibition Assay



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